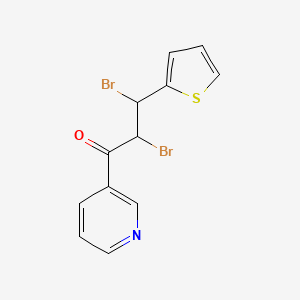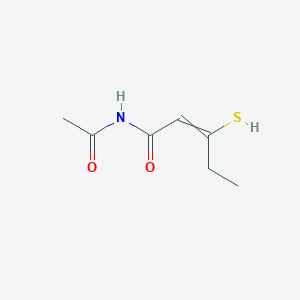
2-Methylidenecyclopentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidenecyclopentane-1,3-dione is an organic compound with the molecular formula C6H6O2. It is a derivative of cyclopentane, featuring a methylene group at the 2-position and two keto groups at the 1 and 3 positions. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylidenecyclopentane-1,3-dione can be synthesized through various methods. One common approach involves the alkylation of 2-methylcyclopentane-1,3-dione with appropriate alkylating agents. For instance, the alkylation with 2-(1-naphthyl)ethyl bromide yields the O-alkylation product . Another method involves the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in water, producing 2-methyl-2-(3-oxo-butyl)-1,3-cyclopentanedione .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methylidenecyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols.
Scientific Research Applications
2-Methylidenecyclopentane-1,3-dione has several scientific research applications:
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-methylidenecyclopentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, its unique structure allows it to participate in various chemical reactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-cyclopentanedione: This compound is structurally similar but lacks the methylene group at the 2-position.
Cyclopentane-1,3-dione: Another related compound, differing by the absence of the methyl group.
Uniqueness
2-Methylidenecyclopentane-1,3-dione is unique due to its methylene group, which imparts distinct reactivity and properties compared to its analogs. This structural feature enhances its utility in organic synthesis and broadens its range of applications.
Properties
CAS No. |
90036-77-4 |
|---|---|
Molecular Formula |
C6H6O2 |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
2-methylidenecyclopentane-1,3-dione |
InChI |
InChI=1S/C6H6O2/c1-4-5(7)2-3-6(4)8/h1-3H2 |
InChI Key |
MLKBDUKURHYFKP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



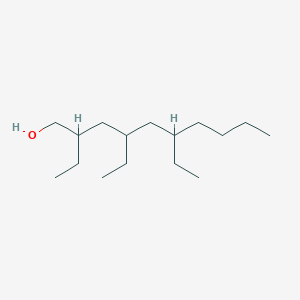
![{4-[(E)-{4-[Bis(2-cyanoethyl)amino]phenyl}diazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14381707.png)

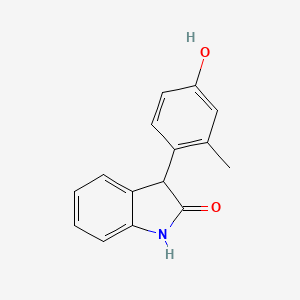
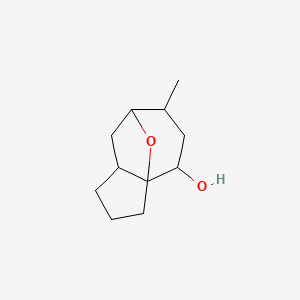
![1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14381717.png)
![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
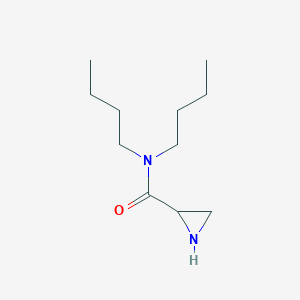
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
